4-(2-Phenylethyl)quinoline
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Overview
Description
4-Phenethylquinoline is an organic compound belonging to the quinoline family, characterized by a phenethyl group attached to the fourth position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenethylquinoline can be achieved through various methods. One common approach involves the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent in an acidic medium . Another method includes the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde . Additionally, microwave-assisted synthesis and solvent-free conditions have been explored to produce quinoline derivatives more efficiently .
Industrial Production Methods
Industrial production of 4-phenethylquinoline often employs catalytic systems to enhance yield and selectivity. The use of recyclable catalysts and green chemistry principles, such as ionic liquids and ultrasound-promoted reactions, has been reported to improve the sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Phenethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the nitrogen atom and the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antimalarial properties.
Industry: Utilized in the development of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-phenethylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in tumor angiogenesis and metastasis . The compound’s ability to interfere with these pathways makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial activity.
4-Phenoxyquinoline: Studied for its antitumor properties.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Uniqueness
4-Phenethylquinoline stands out due to its unique phenethyl substitution, which imparts distinct biological activities and enhances its potential as a therapeutic agent. Its ability to inhibit VEGFR2 specifically highlights its potential in cancer treatment, setting it apart from other quinoline derivatives .
Properties
CAS No. |
5414-80-2 |
---|---|
Molecular Formula |
C17H15N |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-(2-phenylethyl)quinoline |
InChI |
InChI=1S/C17H15N/c1-2-6-14(7-3-1)10-11-15-12-13-18-17-9-5-4-8-16(15)17/h1-9,12-13H,10-11H2 |
InChI Key |
JGVZDKXJGZQANY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
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